Ethyl(2-chloroethyl)phenylcarbamate
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Overview
Description
Ethyl(2-chloroethyl)phenylcarbamate is an organic compound with the molecular formula C11H14ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(2-chloroethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of a carbamate intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl(2-chloroethyl)phenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted carbamates.
Hydrolysis: Phenylamine and 2-chloroethanol.
Oxidation: Phenolic derivatives.
Scientific Research Applications
Ethyl(2-chloroethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential use in drug design and development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl(2-chloroethyl)phenylcarbamate involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to the inhibition of its activity. The molecular targets include enzymes such as acetylcholinesterase and urease .
Comparison with Similar Compounds
- Methyl(2-chloroethyl)phenylcarbamate
- Ethyl(2-bromoethyl)phenylcarbamate
- Ethyl(2-chloroethyl)carbamate
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to mthis compound, the ethyl group provides increased lipophilicity, enhancing its ability to permeate cell membranes. The presence of the chloroethyl group makes it more reactive in nucleophilic substitution reactions compared to ethyl(2-chloroethyl)carbamate .
Properties
CAS No. |
947-99-9 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl N-(2-chloroethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)13(9-8-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
SNNRBWGUDWXACB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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